Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Description

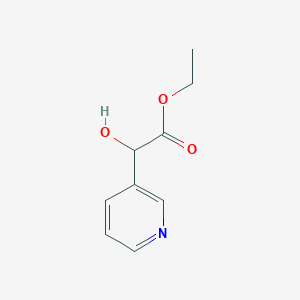

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-2-pyridin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUXFKPRBIMWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of ethyl alpha-hydroxy-3-pyridylacetate

An In-depth Technical Guide to Ethyl α-Hydroxy-3-pyridylacetate: Synthesis, Characterization, and Pharmacological Potential

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as one of the most significant heterocyclic structures, integral to the function of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore in drug design.[3][4] When combined with other versatile functional groups, such as the α-hydroxy ester moiety, the resulting molecule becomes a highly valuable building block for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive overview of ethyl α-hydroxy-3-pyridylacetate, a molecule embodying this principle. We delve into its core chemical structure, outline a robust synthetic methodology grounded in established organic chemistry principles, detail the analytical techniques for its structural elucidation, and explore its potential significance for researchers and professionals in drug development. This document is structured not as a rigid template but as a logical exploration of the compound, designed to offer both foundational knowledge and field-proven insights for its practical application.

Molecular Identity and Physicochemical Properties

Ethyl α-hydroxy-3-pyridylacetate (also known as Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate) is a chiral molecule featuring a central carbon atom bonded to a hydroxyl group, an ethyl ester, a hydrogen atom, and a pyridine ring at the 3-position. This unique arrangement of functional groups dictates its chemical reactivity and potential biological interactions.

The pyridine ring, a bioisostere of benzene, introduces a basic nitrogen atom that can significantly influence the molecule's solubility and ability to interact with biological targets.[1] The α-hydroxy ester group is a common feature in many natural products and pharmaceuticals, often involved in crucial binding interactions with enzymes or receptors.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | - |

| CAS Number | 17604-75-0 | [5] |

| Molecular Formula | C₉H₁₁NO₃ | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [5] |

| LogP (Computed) | 0.6781 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 3 |[5] |

Note: Physicochemical properties are computationally derived and provide estimations for molecular behavior.

Synthesis and Mechanistic Insights

The synthesis of α-hydroxy esters from aldehydes is a fundamental transformation in organic chemistry. For ethyl α-hydroxy-3-pyridylacetate, the Reformatsky reaction presents a highly effective and reliable method.[6][7]

Causality Behind Experimental Choice: The Reformatsky Reaction

The choice of the Reformatsky reaction is deliberate. It utilizes an organozinc reagent, often called a Reformatsky enolate, which is prepared by treating an α-halo ester (ethyl bromoacetate) with zinc dust.[8] These zinc enolates are "softer" and less reactive than their lithium or magnesium (Grignard) counterparts.[6][8] This attenuated reactivity is crucial as it prevents undesirable side reactions, such as the nucleophilic addition of the enolate to the ester group of another molecule, a common issue with more reactive organometallics.[9] The reaction proceeds via a well-defined six-membered chair-like transition state, affording the target β-hydroxy ester upon acidic workup.[8] The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the ethyl bromoacetate.[10]

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add zinc dust (1.2 eq.). Activate the zinc by stirring with a catalytic amount of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, then drying under high vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc. In a separate dropping funnel, prepare a solution of 3-pyridinecarboxaldehyde (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in anhydrous THF.

-

Initiation and Reflux: Gently heat the zinc suspension. Slowly add a small portion of the aldehyde/ester solution to initiate the reaction (indicated by heat evolution and a color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure ethyl α-hydroxy-3-pyridylacetate.

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. The expected data for ethyl α-hydroxy-3-pyridylacetate are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment. The ethyl ester group will present as a characteristic triplet and quartet. The four aromatic protons on the pyridine ring will appear in the downfield region with complex splitting patterns due to their relative positions.

Table 2: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.65 | d | 1H | H-2 (Pyridine) |

| ~ 8.55 | dd | 1H | H-6 (Pyridine) |

| ~ 7.80 | dt | 1H | H-4 (Pyridine) |

| ~ 7.30 | dd | 1H | H-5 (Pyridine) |

| ~ 5.20 | s | 1H | α-CH |

| ~ 4.25 | q | 2H | -OCH₂CH₃ |

| ~ 3.50 (broad) | s | 1H | -OH |

| ~ 1.25 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton, showing a downfield signal for the ester carbonyl, distinct signals for the pyridine ring carbons, and characteristic peaks for the chiral center and the ethyl group.

Table 3: Expected ¹³C NMR Spectral Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 173.5 | C=O (Ester) |

| ~ 149.0 | C-2 (Pyridine) |

| ~ 148.5 | C-6 (Pyridine) |

| ~ 135.0 | C-4 (Pyridine) |

| ~ 133.0 | C-3 (Pyridine) |

| ~ 123.5 | C-5 (Pyridine) |

| ~ 70.0 | α-CH(OH) |

| ~ 62.0 | -OCH₂CH₃ |

| ~ 14.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3500 - 3300 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1730 | Strong, Sharp | C=O Stretch (Ester) |

| 1600 - 1450 | Medium-Weak | C=C / C=N Stretch (Pyridine Ring) |

| ~ 1200 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure. For electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 181. Key fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃, M-45) and the loss of the entire carbethoxy group (-•COOCH₂CH₃, M-73).

Relevance in Drug Discovery and Development

Ethyl α-hydroxy-3-pyridylacetate is not merely an academic curiosity; it is a strategic starting material for drug discovery programs. The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs such as isoniazid (tuberculosis), nifedipine (hypertension), and crizotinib (cancer).[2] Its inclusion in a molecule can enhance water solubility, modulate pKa, and provide a key vector for binding to biological targets through hydrogen bonding or π-stacking interactions.[3]

The α-hydroxy-ester functionality offers a versatile handle for further chemical modification. The hydroxyl group can be acylated, etherified, or used to introduce other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Given the broad biological activities associated with pyridine compounds, including antibacterial, antifungal, and anti-inflammatory properties, derivatives of ethyl α-hydroxy-3-pyridylacetate are promising candidates for screening in these therapeutic areas.[1]

Conclusion

Ethyl α-hydroxy-3-pyridylacetate is a strategically important molecule that combines the privileged pyridine scaffold with the versatile α-hydroxy ester functional group. Its synthesis is readily achievable through established and reliable methods like the Reformatsky reaction, and its structure can be rigorously confirmed using a standard suite of spectroscopic techniques. For researchers and scientists in drug development, this compound represents a valuable and adaptable starting point for the synthesis of novel chemical entities with significant therapeutic potential. This guide provides the foundational, technically-grounded information necessary to confidently synthesize, characterize, and utilize this promising chemical building block in research and development endeavors.

References

-

Cambridge University Press. Reformatsky Reaction. [Link][10]

-

ACS Publications. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link][11]

-

National Center for Biotechnology Information. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link][12]

-

Open Access Journals. A Brief View on Pyridine Compounds. [Link]

-

ResearchGate. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis | Request PDF. [Link][13]

-

Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link][14]

-

Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link][15]

-

ResearchGate. Effect of pyridine on key pharmacological parameters. [Link][3]

-

National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. [Link][1]

-

Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link][2]

-

National Center for Biotechnology Information. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link][17]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. chemscene.com [chemscene.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 15. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 16. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and experimental applications of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate .

Executive Summary

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS: 17604-75-0), also known as ethyl 3-pyridylglycolate , is a critical intermediate in the synthesis of anticholinergic agents and muscarinic receptor antagonists. Structurally, it is a pyridine analog of mandelic acid ester, possessing a chiral center at the

Physicochemical Profile

The following data aggregates confirmed values from commercial certificates of analysis and calculated physicochemical descriptors.

| Property | Specification | Notes |

| IUPAC Name | Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | Also: Ethyl |

| CAS Number | 17604-75-0 | Primary identifier |

| Molecular Formula | C | |

| Molecular Weight | 181.19 g/mol | Monoisotopic Mass: 181.07 |

| Appearance | White to pale yellow solid | Low-melting solid (often oil if impure) |

| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | Sparingly soluble in hexanes/water |

| pKa (Calc) | Pyridine N: ~3.5 | Hydroxyl group: ~13.0 |

| LogP | 0.68 | Lipophilic, suitable for CNS penetration models |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Synthetic Methodology: The "Turbo-Grignard" Route

While various routes exist (e.g., cyanohydrin hydrolysis), the most chemically robust method for high-purity synthesis in a research setting utilizes Knochel-type metallation followed by oxalylation. This approach avoids the handling of toxic cyanides and allows for precise control over the reaction kinetics.

Reaction Logic

-

Halogen-Metal Exchange: 3-Bromopyridine is converted to a nucleophilic pyridyl species using iPrMgCl·LiCl (Turbo Grignard) or n-BuLi at low temperature to prevent Wurtz coupling.

-

Electrophilic Trapping: The metallated pyridine attacks diethyl oxalate to form the

-keto ester (Ethyl 3-pyridylglyoxylate). -

Chemoselective Reduction: Sodium borohydride reduces the ketone to the alcohol without affecting the ester moiety.

Pathway Visualization (DOT)

Caption: Figure 1. Modular synthesis of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate via metallation-oxalylation-reduction sequence.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Phase 1: Synthesis of Ethyl 3-pyridylglyoxylate (Intermediate)

-

Setup: Equip a flame-dried 500 mL 3-neck flask with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Reagents: Charge with 3-bromopyridine (15.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to -40°C (Acetonitrile/Dry Ice bath).

-

Metallation: Dropwise add isopropylmagnesium chloride lithium chloride complex (1.3 M in THF, 85 mL, 110 mmol) over 30 minutes. Maintain internal temperature < -35°C. Stir for 1 hour.

-

Checkpoint: Withdraw an aliquot and quench with D2O. NMR should show >95% conversion to 3-deuteriopyridine.

-

-

Trapping: In a separate flask, cool diethyl oxalate (29.2 g, 200 mmol, 2.0 eq) in THF (50 mL) to -78°C. Transfer the pyridyl-Grignard solution via cannula into the oxalate solution rapidly.

-

Reasoning: Inverse addition prevents double-addition of the Grignard to the ester.

-

-

Workup: Quench with sat. NH

Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over Na

Phase 2: Reduction to Target Hydroxy Ester

-

Reduction: Dissolve the keto-ester intermediate (10 g, ~56 mmol) in absolute Ethanol (100 mL). Cool to 0°C .[1][2]

-

Addition: Add Sodium Borohydride (NaBH

, 1.06 g, 28 mmol, 0.5 eq) in small portions over 15 minutes.-

Caution: Gas evolution (H

).

-

-

Completion: Stir at 0°C for 30 minutes. TLC (50% EtOAc/Hex) should show disappearance of the non-polar keto spot and appearance of the polar alcohol spot.

-

Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate ethanol under reduced pressure.

-

Isolation: Partition residue between Water (50 mL) and DCM (50 mL). Adjust aqueous pH to ~8 with NaHCO

. Extract aqueous layer with DCM (3 x 50 mL). -

Final Polish: Dry combined organics (MgSO

), filter, and concentrate to yield Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate as a viscous oil which may solidify upon standing.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

H NMR (400 MHz, CDCl )

- 8.65 (d, 1H): Pyridine C2-H (Deshielded by N).

- 8.55 (dd, 1H): Pyridine C6-H.

- 7.80 (dt, 1H): Pyridine C4-H.

- 7.30 (dd, 1H): Pyridine C5-H.

-

5.15 (s, 1H): Chiral

-

4.25 (q, 2H): Ethyl ester -O-CH

-

1.25 (t, 3H): Ethyl ester -CH

-

~3.5-4.0 (br s, 1H): Hydroxyl -OH (Exchangeable with D

Mass Spectrometry (ESI+)

-

[M+H]

: 182.2 m/z. -

Fragmentation Pattern: Loss of water [M-18] and loss of ethyl formate are common in high-energy collisions.

Applications in Drug Development

This molecule serves as a "privileged scaffold" in medicinal chemistry:

-

Muscarinic Antagonists: The 3-pyridyl group mimics the phenyl ring in atropine/scopolamine derivatives but improves water solubility and metabolic clearance profiles.

-

Chiral Resolution: The racemic ester can be enzymatically resolved (e.g., using Candida antarctica Lipase B) to yield enantiopure (R)- or (S)-acids, which are precursors for drugs like Solifenacin analogs.

-

Prodrug Design: The hydroxyl group allows for conjugation with other pharmacophores to improve bioavailability.

References

-

Synthetic Methodology (Lithiation): Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and Derivatives via Lithiation."[3] Organic Syntheses, 2005, 81,[3] 89. (Adapted for oxalate trapping). [Link]

-

General Mandelic Analog Synthesis: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[3] Vol. 1, p.336. (Foundational chemistry for arylglycolic acids). [Link]

Sources

Strategic Procurement and Technical Validation of CAS 17604-75-0

The following in-depth technical guide details the procurement, specifications, and validation of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 17604-75-0).

Chemical Identity: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Executive Summary

CAS 17604-75-0 is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of pyridine-based pharmaceuticals. Unlike common reagents, this compound is often classified as a Custom Synthesis or Tier 2 Building Block , meaning it is not always in stock for immediate bulk shipment and requires specific procurement protocols.

Crucial Disambiguation:

If you arrived here searching for L-Ornithine

-Ketoglutarate (OKG) (common in sports nutrition and metabolic research), you are looking for CAS 5191-97-9 or 5144-42-3 . CAS 17604-75-0 is a distinct pyridine ester and is toxic if ingested.

Part 1: Chemical Identity & Technical Specifications

Before procurement, the researcher must define the "Research Grade" requirements. For this intermediate, purity is critical to prevent side reactions in subsequent nucleophilic substitutions or hydrolyses.

| Parameter | Research Grade Specification | Critical Notes |

| Systematic Name | Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | Also referred to as Ethyl |

| Formula | ||

| Molecular Weight | 181.19 g/mol | |

| Purity (Assay) | Higher purity (>98%) is recommended if used in late-stage API synthesis.[1] | |

| Appearance | Colorless to pale yellow oil or low-melting solid | Pyridine esters often darken upon oxidation/storage. |

| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Limited solubility in water; hydrolyzes in aqueous base. |

| Storage | 2–8°C, Desiccated | Hygroscopic. Esters are prone to hydrolysis; pyridines can N-oxidize. |

Molecular Structure & Reactivity Context

The molecule features two reactive centers:

-

Ester Group: Susceptible to hydrolysis (to acid) or aminolysis (to amide).

-

Pyridine Ring: Basic nitrogen capable of salt formation or N-oxidation; the ring is electron-deficient, making it susceptible to nucleophilic attack under harsh conditions.

Caption: Primary reactivity pathways for CAS 17604-75-0. Researchers must avoid oxidizing conditions during storage to prevent N-oxide impurities.

Part 2: Supplier Landscape & Pricing Analysis

This compound is generally not available from "Big Box" distributors (Sigma-Aldrich/Merck, Fisher) as a standard catalog item. It is sourced primarily from specialized building block manufacturers.

Supplier Tiers

-

Tier 1: Primary Manufacturers (Best Price/Quality)

-

ChemScene (USA/China): Catalog #CS-0044704. Reliable for small-scale research quantities (100mg - 5g).

-

BLDpharm (China/Global): Strong inventory of heterocyclic building blocks.

-

Aaron Chemicals: Often holds stock of pyridine derivatives.

-

-

Tier 2: Aggregators (Higher Price/Convenience)

-

Fisher Scientific / VWR: May list it via third-party partners (e.g., Matrix Scientific), typically with a 2-3 week lead time and 30-50% markup.

-

Pricing Estimates (2025/2026 Market Data)

Pricing is volatile and volume-dependent. "Inquire" status is common.

| Quantity | Estimated Price Range (USD) | Lead Time | Sourcing Strategy |

| 100 mg | $50 - $85 | 1-2 Weeks | Direct from ChemScene/BLDpharm |

| 1 g | $120 - $200 | 1-2 Weeks | Direct from Manufacturer |

| 5 g | $400 - $600 | 2-3 Weeks | Likely Custom Pack / Inquiry |

| Bulk (>25g) | Negotiated | 4-6 Weeks | Request Custom Synthesis Quote |

Procurement Warning:

-

Hazmat Fees: Due to the pyridine moiety, shipments may incur "Inaccessible Dangerous Goods" fees (approx.[1]

100 domestic, higher international) depending on the carrier classification (often Class 6.1 Toxic). -

Availability: "In Stock" on aggregator sites often means "In Stock at Partner Warehouse in Asia," implying a 2-week delay for customs clearing.

Part 3: Quality Control & Validation Protocols

As a Senior Scientist, you cannot rely solely on the Certificate of Analysis (CoA) for critical intermediates. Perform the following validation upon receipt.

Protocol 1: Identity Verification (1H-NMR)

-

Solvent:

or -

Key Signals:

-

Pyridine Protons: Look for the characteristic downfield signals (approx. 8.5–8.8 ppm for protons adjacent to Nitrogen).

-

Ethyl Group: Quartet at ~4.1 ppm (

) and Triplet at ~1.2 ppm ( -

Chiral Center Proton: Singlet or doublet (if coupled to OH) around 5.1–5.3 ppm.

-

-

Impurity Check: Check for residual solvent (Ethyl Acetate, Hexane) and hydrolysis product (free acid, broad singlet >10 ppm).

Protocol 2: Purity Check (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% TFA (Trifluoroacetic acid)

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Acceptance Criteria: Main peak area >95%.

Caption: Standard Operating Procedure (SOP) for validating incoming building blocks.

Part 4: Handling & Safety (E-E-A-T)

Safety Data Sheet (SDS) Highlights:

-

Signal Word: WARNING / DANGER

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Pyridine derivatives often possess unpleasant odors and potential neurological toxicity at high exposure.

Experimental Tip:

When using this compound in synthesis (e.g., coupling reactions), avoid using strong aqueous bases (NaOH/KOH) directly if the ester functionality needs to be preserved. Use mild bases like

References

-

ChemScene Product Data. Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 17604-75-0) Technical Data Sheet. Retrieved from

-

PubChem Database. Compound Summary: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate. National Library of Medicine. Retrieved from

-

BLDpharm. Product Analysis and Specifications for CAS 17604-75-0. Retrieved from [2]

-

Fisher Scientific. Safety Data Sheet Guidelines for Pyridine Esters. Retrieved from

Sources

Technical Monograph: Safety, Stability, and Handling of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

The following technical guide is a comprehensive safety and handling monograph for ethyl 2-hydroxy-2-(pyridin-3-yl)acetate . It is designed for researchers and process chemists, moving beyond standard regulatory compliance to address stability, reactivity, and practical laboratory workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a bifunctional pyridine derivative featuring an

Key Identifiers & Properties[1][2][3][4][7]

| Property | Data | Note |

| CAS Number | 17604-75-0 | Confirmed Identifier |

| IUPAC Name | Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | Also: Ethyl 3-pyridylglycolate |

| Molecular Formula | ||

| Molecular Weight | 181.19 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool |

| Boiling Point | ~120–125 °C @ 1 mmHg (Predicted) | High BP due to H-bonding (-OH) |

| pKa (Pyridine N) | ~3.5–4.0 | Less basic than pyridine due to electron-withdrawing ester |

| Solubility | DCM, EtOAc, MeOH, DMSO | Limited water solubility; hydrolyzes slowly |

Hazard Identification & Toxicology (Read-Across Analysis)

While specific

GHS Classification (Derived)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Mechanistic Toxicology

-

Pyridine Moiety: The pyridine nitrogen is a hydrogen bond acceptor and a weak base. Upon contact with mucous membranes, it can disrupt cellular pH balance, leading to irritation (H335). Systemic absorption of pyridine derivatives often targets the liver and kidneys (Cytochrome P450 metabolism).

-

-Hydroxy Ester Functionality: This motif is structurally similar to mandelic acid esters. It is generally less corrosive than

Stability & Reactivity: The "Hidden" Hazards

Unlike standard solvents, this compound possesses intrinsic chemical instability that dictates storage protocols. The

Degradation Pathways

Researchers must be aware of two primary degradation vectors:

-

Aerobic Oxidation: The secondary alcohol at the benzylic-like position (attached to the aromatic pyridine) is susceptible to air oxidation, converting the compound into ethyl 2-oxo-2-(pyridin-3-yl)acetate (the

-keto ester). -

Hydrolysis: Moisture will cleave the ethyl ester, yielding the zwitterionic 3-pyridylglycolic acid.

Reactivity Visualization

The following diagram illustrates the degradation logic and synthesis utility, guiding the decision for inert atmosphere handling.

Figure 1: Degradation pathways showing susceptibility to oxidation (red) and hydrolysis (red) versus productive synthesis (green).

Safe Handling & Experimental Protocols

Storage Standard Operating Procedure (SOP)

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage to prevent the formation of the

-keto impurity. -

Container: Amber glass (protects from photo-oxidation) with a Teflon-lined cap.

Handling Protocol: Synthesis & Isolation

Objective: Minimize exposure to moisture and air during transfer.

-

PPE Selection:

-

Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

-

Chemical splash goggles are required due to the irritant nature of pyridine bases.

-

Work strictly within a fume hood (Face velocity > 100 fpm).

-

-

Transfer Technique:

-

Viscosity Note: As a viscous oil, use wide-bore pipette tips or warm slightly (to 30°C) if crystallization occurs.

-

Inerting: If using >5g, flush the receiving vessel with nitrogen before transfer.

-

-

Spill Management:

-

Treat spills with a solid absorbent (vermiculite).

-

Neutralization: Wipe the area with dilute acetic acid (to neutralize residual pyridine odor) followed by water. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.

-

Decision Logic for Handling

Use this workflow to determine the necessary containment level.

Figure 2: Decision matrix for containment and PPE based on scale of operation.

Emergency Response

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[3] The pyridine ring makes this compound a basic irritant; prompt irrigation is critical to prevent corneal clouding.

-

Skin Contact: Wash with soap and water.[4][3][5] Do not use ethanol or organic solvents, as they may increase skin absorption of the pyridine moiety.

-

Inhalation: Move to fresh air. If wheezing occurs (indicative of respiratory sensitization common to pyridines), seek medical attention.

Fire Fighting

-

Flash Point: Estimated >110 °C (Closed Cup).

-

Media: Dry chemical,

, or alcohol-resistant foam. Water spray may be ineffective due to limited solubility but can be used to cool containers. -

Combustion Products: Emits toxic fumes of Nitrogen Oxides (

) and Carbon Monoxide (

References

-

National Institute of Standards and Technology (NIST) . (2024). Ethyl 3-pyridylacetate Properties. NIST Chemistry WebBook, SRD 69.[6] Retrieved March 5, 2026, from [Link]

-

PubChem . (2025).[2] Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

- 1. Ethyl 2-oxo-2-(pyridin-3-yl)acetate | 73672-37-4 [sigmaaldrich.com]

- 2. Ethyl (3-Hydroxyphenyl)acetate | C10H12O3 | CID 572437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. Ethyl 3-Pyridylacetate | 39931-77-6 | TCI AMERICA [tcichemicals.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. Ethyl 3-pyridylacetate [webbook.nist.gov]

Technical Guide: pKa of Pyridine Nitrogen in Alpha-Hydroxy Esters

This is an in-depth technical guide on the pKa values of the pyridine nitrogen within alpha-hydroxy ester scaffolds.

Executive Summary

The basicity of the pyridine nitrogen in alpha-hydroxy esters is a critical physicochemical parameter governing drug solubility, membrane permeability, and metal chelation efficacy. While unsubstituted pyridine exhibits a pKa of ~5.23, the introduction of an alpha-hydroxy ester moiety exerts significant electron-withdrawing effects, typically depressing the pKa of the heterocyclic nitrogen to the 3.0 – 4.5 range.[1] This guide analyzes the electronic and steric determinants of these values, provides reference data for structural analogs, and details validated protocols for their experimental determination.

Part 1: Theoretical Framework & Structural Determinants[1][2]

The pKa of the pyridine nitrogen is a measure of the stability of its conjugate acid (pyridinium ion). In alpha-hydroxy esters (e.g., ethyl 2-hydroxy-2-(pyridin-2-yl)acetate), three primary factors modulate this value relative to the parent pyridine.

Electronic Inductive Effects (-I)

The alpha-hydroxy ester side chain acts as a potent electron-withdrawing group (EWG), reducing the electron density on the pyridine nitrogen and destabilizing the protonated form.[1][2]

-

Ester Group (-COOR): The carbonyl carbon is highly electron-deficient.[1][2] Even separated by an

-carbon, it exerts a strong inductive pull.[1][2] -

Hydroxyl Group (-OH): The electronegative oxygen on the

-carbon further enhances the inductive withdrawal.[1] -

Net Effect: A significant reduction in pKa (acidification of the conjugate acid).[3]

Intramolecular Hydrogen Bonding (The Ortho Effect)

For 2-substituted derivatives, the spatial proximity of the alpha-hydroxy group to the ring nitrogen creates a complex energetic landscape.[1][2]

-

Neutral State Stabilization: The hydroxyl proton can form a hydrogen bond with the lone pair of the neutral pyridine nitrogen (

). This stabilizes the neutral form, making protonation energetically more costly (lowering pKa). -

Conjugate Acid Stabilization: Conversely, if the geometry permits, the protonated pyridinium nitrogen can H-bond to the ester carbonyl or hydroxyl oxygen (

).[1][2] This would stabilize the cation (raising pKa). -

Dominant Trend: Experimental data on analogous 2-carbinols suggests the EWG effect and neutral-state stabilization typically dominate, resulting in a net lower pKa compared to 3- or 4-substituted isomers.[1][2]

Solvation and Steric Shielding

The bulky ester group can sterically hinder the solvation shell around the protonated nitrogen. Since solvation stabilizes the charge, steric inhibition of solvation leads to a lower pKa.

Part 2: Reference Data & Comparative Analysis

Direct experimental pKa values for specific alpha-hydroxy esters are rare in consolidated literature.[1][2] However, their values can be reliably triangulated using structurally validated anchors.

Table 1: Reference pKa Values of Pyridine Derivatives (Aqueous, 25°C)

| Compound Class | Structure / Substituent | pKa (Pyridine N) | Electronic Driver |

| Unsubstituted | Pyridine | 5.23 | Baseline Reference |

| Alcohol Analog | 2-Pyridinemethanol | 4.90 - 5.10 | Mild -I effect of OH; H-bond stabilization.[1][2] |

| Direct Ester | Ethyl picolinate (2-COOEt) | 1.83 | Strong -I and -M (resonance) withdrawal.[1][2] |

| Direct Ester | Ethyl nicotinate (3-COOEt) | 3.35 | Strong -I; no direct resonance conjugation to N. |

| Spacer Ester | Ethyl 2-pyridylacetate | ~4.0 - 4.2 | -I effect attenuated by methylene spacer.[1][2] |

| Target Class | Alpha-Hydroxy Ester | 3.2 - 3.8 (Est.) | Combined -I of OH and COOEt; H-bonding.[1][2] |

Comparative Logic Pathway

The alpha-hydroxy ester represents a hybrid between 2-pyridinemethanol (pKa ~5.[1][2]0) and ethyl picolinate (pKa ~1.8).[4][5]

-

Start with Pyridine (5.2) .

-

Add an ester group separated by one carbon: Drop to ~4.2 .[3]

-

Add an alpha-hydroxyl group (EWG): Further drop by 0.5 - 0.8 units .[1][2]

-

Result: The predicted pKa for the target scaffold is 3.4 ± 0.3 .[3]

Diagram 1: Mechanistic Influence on pKa

Caption: Electronic and steric forces driving the pKa shift in pyridine alpha-hydroxy esters.

Part 3: Experimental Methodologies

Due to the lipophilicity of esters and their potential hydrolysis in extreme pH, standard aqueous titration is often unsuitable.[3] The following protocols are validated for this specific compound class.

Protocol A: Potentiometric Titration in Mixed Solvents

Objective: Determine macroscopic pKa (

Reagents:

-

Solvent: Methanol/Water mixtures (20%, 30%, 40%, 50% v/v).

-

Titrant: 0.1 M HCl (standardized).

-

Ionic Strength Adjuster: 0.15 M KCl.[3]

Workflow:

-

Preparation: Dissolve the ester in the chosen MeOH/Water ratio containing KCl. Ensure the solution is purged with

to remove -

Calibration: Calibrate the pH electrode using buffers prepared in the same solvent composition (critical for accuracy).

-

Titration: Add HCl in small increments (e.g., 50

L). Record pH after stabilization (drift < 0.005 pH/min). -

Data Processing: Plot pH vs. Volume of HCl. Determine the inflection point (half-neutralization potential).[1][2]

-

Extrapolation: Plot the measured

values against the dielectric constant (

Protocol B: NMR-pH Titration (Chemical Shift Tracking)

Objective: Determine site-specific protonation when multiple basic sites exist or when solubility is low (< 1 mM).[1][2]

Reagents:

-

Solvent:

or -

Buffer: Phosphate/Citrate buffers (deuterated if possible, or correct for isotope effect

).

Workflow:

-

Sample Prep: Prepare a series of NMR tubes containing the ester at fixed concentration but varying pH (range 1.0 to 8.0).[3]

-

Acquisition: Acquire

NMR spectra. Focus on the aromatic pyridine protons (H-3, H-4, H-5, H-6).[1][2] -

Observation: The chemical shift (

) of protons adjacent to the nitrogen (H-2/H-6) will shift significantly downfield upon protonation.[1][2] -

Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

[1][2]

Diagram 2: Experimental Workflow

Caption: Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Applications in Drug Development

Understanding this specific pKa value is vital for:

-

Prodrug Design: Alpha-hydroxy esters are often prodrugs for alpha-hydroxy acids.[1][2] The pyridine nitrogen provides a handle for salt formation (e.g., hydrochloride salts) to improve solubility, but only if the pH is maintained below the pKa (~3.5).

-

Metal Chelation: The N and alpha-OH (or ester C=O) can act as bidentate ligands.[1] The pKa dictates the pH range where the nitrogen is available for coordination (must be deprotonated, pH > 4.0).

-

Formulation Stability: Esters are prone to base-catalyzed hydrolysis. Knowing the pKa helps in selecting a formulation pH (e.g., pH 4.5) where the nitrogen is partially protonated, potentially repelling hydroxide ions electrostatically and improving ester stability.

References

-

Perrin, D. D. (1972).[6] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pyridine and carbinol pKa values).

-

Leito, I., et al. (2018). "Basicity of substituted pyridines in different media." European Journal of Organic Chemistry.

-

Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data.

-

Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration.

-

PubChem. (2025).[6][7][8] Compound Summary: Ethyl nicotinate.[3][9][10][11] National Library of Medicine.

Sources

- 1. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine) [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl picolinate | 2524-52-9 [chemicalbook.com]

- 6. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. scent.vn [scent.vn]

- 11. Showing Compound Ethyl nicotinate (FDB001016) - FooDB [foodb.ca]

Stability of alpha-hydroxy pyridine esters at room temperature

Stability and Reactivity of -Hydroxy Pyridine Esters: A Technical Guide

Executive Summary

In the context of drug development and organic synthesis, "

Core Stability Verdict:

Key Instability Drivers:

-

Hydrolytic Lability: They hydrolyze rapidly to release the parent carboxylic acid and 2-pyridone, driven by the leaving group ability of the 2-pyridinate anion.

-

Acyl Migration: In solution, they undergo an intramolecular or intermolecular rearrangement to the thermodynamically more stable

-

Metal Ion Sensitivity: Trace metal ions (e.g., Cu

, Zn

This guide details the mechanistic underpinnings of this instability, provides protocols for assessing their half-life (

Mechanistic Underpinnings of Instability

To control the stability of these esters, one must understand the electronic forces at play. The 2-hydroxypyridine moiety exists in equilibrium with its tautomer, 2-pyridone.[1]

The Tautomeric Trap

While 2-pyridone is the favored tautomer in the solid state and polar solvents (aromaticity is preserved in the amide-like resonance),

-

Leaving Group Ability: The

of 2-hydroxypyridine is -

Migration: This is the primary non-hydrolytic degradation pathway. The nitrogen atom of the pyridine ring is nucleophilic. If the ester bond is not sterically hindered, the nitrogen can attack the carbonyl carbon (inter- or intramolecularly), leading to the

Hydrolysis Mechanism

The hydrolysis follows a

Visualization of Degradation Pathways:

Figure 1: Competing degradation pathways for

Experimental Assessment Protocols

Do not rely on standard HPLC methods alone, as the

Protocol: Kinetic Stability via H-NMR

This protocol validates the half-life of the ester in solution without the artifacts introduced by chromatography.

Reagents:

-

Deuterated Solvent: DMSO-

(polar aprotic) or CDCl -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

6.1 ppm).

Workflow:

-

Preparation: Dissolve the

-hydroxy pyridine ester (10 mg) and internal standard (5 mg) in 0.6 mL of anhydrous deuterated solvent. -

T0 Scan: Immediately acquire a

H-NMR spectrum (8 scans).-

Diagnostic Peak: Look for the pyridine ring protons. The H-6 proton (adjacent to Nitrogen) typically shifts upfield in the

-acyl form compared to the

-

-

Stress Condition: Add 10

L of D -

Time Course: Acquire spectra at

min, and 24 h. -

Quantification: Integrate the ester carbonyl

-protons (or diagnostic aromatic protons) relative to the internal standard.

Data Interpretation Table:

| Species Observed | Chemical Shift Trend (approx.) | Stability Implication |

| Pyridine H-3 doublet | Intact active ester. | |

| Pyridine H-3 doublet | Rearrangement occurred. Loss of reactivity. | |

| 2-Pyridone | Broad NH peak (if protic), distinct aromatic pattern | Hydrolysis complete. |

Protocol: Metal Ion Sensitivity Test

Since trace metals catalyze hydrolysis, this test confirms if chelators are needed in the formulation.

-

Prepare two solutions of the ester (1 mM) in Acetonitrile/Buffer (pH 7.4).

-

Control: Add EDTA (10

M) to sequester trace metals. -

Test: Add CuCl

(1 -

Monitor via UV-Vis spectroscopy at 300 nm (absorption of 2-pyridone).

-

Result: A rapid increase in absorbance in the Cu

sample vs. Control indicates metal-catalyzed hydrolysis.

Stability Data & Stabilization Strategies

Comparative Stability Profile

The following table summarizes the approximate half-lives (

| Solvent System | Condition | Estimated | Dominant Pathway |

| Anhydrous CH | Neutral, Inert Gas | > 48 Hours | Slow |

| DMSO / DMF | Neutral | 2 – 6 Hours | |

| Aqueous Buffer (pH 7.4) | Metal-free | < 20 Minutes | Hydrolysis |

| Aqueous Buffer (pH 7.4) | + 10 | < 1 Minute | Catalytic Hydrolysis |

Stabilization Strategies for Drug Development

If your lead compound contains this motif, consider these structural or formulation modifications:

-

Steric Shielding: Introduce bulky groups (e.g., isopropyl, tert-butyl) at the pyridine C-3 or C-6 position. This sterically hinders the nitrogen, retarding both the

migration and the approach of water for hydrolysis. -

Electron Modulation:

-

Electron Withdrawing Groups (EWGs) on the pyridine ring (e.g., 5-NO

) increase the leaving group ability, decreasing stability (faster hydrolysis). -

Electron Donating Groups (EDGs) (e.g., 5-OMe) stabilize the ester bond but may reduce reactivity if the compound is intended as a prodrug.

-

-

Formulation (The "Dry" Approach):

-

Lyophilization is mandatory for storage.

-

Store at -20°C under Argon.

-

Avoid protic solvents (MeOH, EtOH) in processing, as transesterification is rapid.

-

Workflow for Stability Testing

Figure 2: Decision tree for handling and testing labile pyridine esters.

References

-

Catalytic Hydrolysis Mechanism

-

Tautomeric Equilibrium

- Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society.

- Context: Provides the thermodynamic basis for the 2-pyridone preference, explaining the driving force for leaving group expulsion.

-

Acylation and Rearrangement

- Effentranger, J., et al. "The acylation of 4-pyridone.

- Context: Details the kinetic vs.

-

General Stability Guidelines

Sources

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. onyxipca.com [onyxipca.com]

- 5. japsonline.com [japsonline.com]

- 6. ema.europa.eu [ema.europa.eu]

Methodological & Application

Procedure for cyanohydrin hydrolysis to form pyridyl hydroxy esters

Application Note: Comprehensive Protocol for the Synthesis of Pyridyl

Introduction & Mechanistic Rationale

Pyridyl

Chemical Pathway (Pinner Reaction):

The Pinner reaction is a robust, acid-catalyzed sequence. The pyridyl cyanohydrin is treated with anhydrous hydrogen chloride (HCl) gas in the presence of an alcohol (e.g., ethanol)[1]. The strict exclusion of water during the first step is critical; water will cause premature hydrolysis of the highly electrophilic protonated nitrile to an amide or carboxylic acid, severely diminishing the ester yield. The anhydrous conditions allow the alcohol to attack the protonated nitrile, forming a highly reactive imidate (imino ether) hydrochloride intermediate[2]. Subsequent addition of water hydrolyzes the imidate to the desired racemic

Biocatalytic Pathway (Nitrilase-Mediated):

When strict enantiomeric purity is required, biocatalysis is the preferred route. Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids without the formation of a free amide intermediate[3]. Operating via a conserved Glu-Lys-Cys catalytic triad, the enzyme forms a covalent thioimidate intermediate with the nitrile carbon, which is then hydrolyzed to the acid with the concomitant release of ammonia[4]. By utilizing specific nitrilase variants, dynamic kinetic resolution of racemic pyridyl cyanohydrins can be achieved, yielding highly enantiopure

Comparative Analysis of Synthetic Routes

To guide experimental design, the quantitative and qualitative parameters of both methodologies are summarized below:

| Parameter | Chemical Route (Pinner Alcoholysis) | Biocatalytic Route (Nitrilase + Esterification) |

| Catalyst / Reagent | Anhydrous HCl gas | Nitrilase enzyme (e.g., recombinant variants) |

| Stereochemical Outcome | Racemic mixture | High enantiomeric excess (ee >95%) |

| Operating Temperature | 0 °C warming to 25 °C | 37 °C to 45 °C |

| Solvent System | Neat anhydrous alcohol (e.g., EtOH) | Aqueous phosphate buffer (pH 8.0) |

| Key Intermediate | Imidate hydrochloride salt | Enantiopure |

| In-Process Tracking | IR spectroscopy (loss of C≡N stretch) | pH stat (titration of released NH₃) |

| Primary Application | Bulk synthesis of racemic scaffolds | Synthesis of specific chiral drug intermediates |

Experimental Protocols

Protocol A: Acid-Catalyzed Pinner Alcoholysis

Synthesis of Racemic Ethyl 2-hydroxy-2-(3-pyridyl)acetate

Causality & Self-Validation: This protocol relies on the complete absence of water during step 1 to prevent amide formation. The intermediate imidate hydrochloride is sensitive to moisture and must be hydrolyzed deliberately in step 2.

-

Imidate Formation:

-

Dissolve 10.0 mmol of 3-pyridyl cyanohydrin in 20 mL of strictly anhydrous ethanol under an inert argon atmosphere.

-

Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The reaction is highly exothermic, and elevated temperatures can lead to the decomposition of the cyanohydrin back to the aldehyde and HCN.

-

Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved.

-

Seal the vessel and stir at room temperature for 12–16 hours.

-

Validation Check: An aliquot dried under vacuum should show the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of a strong iminium stretch (~1650 cm⁻¹) via FTIR.

-

-

Hydrolysis:

-

Concentrate the reaction mixture in vacuo to remove excess HCl and ethanol, leaving a crude solid (imidate hydrochloride).

-

Resuspend the solid in 25 mL of distilled water and stir vigorously for 2 hours at room temperature to hydrolyze the imidate[2].

-

-

Workup & Isolation:

-

Neutralize the aqueous layer carefully with saturated aqueous NaHCO₃ to pH 7.5.

-

Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the racemic ester.

-

Protocol B: Biocatalytic Hydrolysis & Mild Esterification

Synthesis of (S)-Ethyl 2-hydroxy-2-(3-pyridyl)acetate

Causality & Self-Validation: Nitrilase activity is highly pH-dependent. The hydrolysis of the nitrile releases ammonia, which will basify the solution and denature the enzyme if not actively neutralized.

-

Enzymatic Hydrolysis:

-

Suspend 10.0 mmol of racemic 3-pyridyl cyanohydrin in 50 mL of 100 mM sodium phosphate buffer. Adjust the pH to 8.0[3].

-

Add the normalized cell lysate or purified nitrilase enzyme (e.g., 0.8 mg/mL final concentration)[6].

-

Incubate the reaction at 37 °C to 45 °C with gentle orbital shaking[3].

-

Validation Check: Connect the reaction to an automated pH stat. Maintain the pH at 8.0 by the dropwise addition of 1.0 M HCl. The reaction is deemed complete when base (ammonia) evolution ceases.

-

-

Isolation of the Chiral Acid:

-

Acidify the reaction mixture to pH 3.0 using 2.0 M HCl to stop the reaction and protonate the

-hydroxy acid. -

Extract the aqueous phase continuously with ethyl acetate. Dry and concentrate to yield the enantiopure (S)-3-pyridyl

-hydroxy acid.

-

-

Mild Esterification:

-

Dissolve the chiral acid (5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) containing 10.0 mmol of absolute ethanol.

-

Add 5.5 mmol of EDC·HCl and 0.5 mmol of DMAP at 0 °C. Rationale: Standard Fisher esterification (refluxing in acid) can cause racemization of the

-stereocenter. EDC coupling allows esterification at room temperature. -

Stir for 12 hours, wash with water, dry over Na₂SO₄, and purify to obtain the chiral ester.

-

System Workflows & Visualization

Divergent synthetic pathways for the conversion of pyridyl cyanohydrins to α-hydroxy esters.

Analytical Characterization Standards

To ensure the integrity of the starting materials and products, verify the structural identity using ¹H and ¹³C NMR.

-

3-Pyridyl Cyanohydrin Reference Shifts: ¹H NMR (CDCl₃, 500 MHz) δ: 8.62 (d, 1H, J = 1.8 Hz), 8.57 (d, 1H, J = 5.1 Hz), 7.94 (d, 1H, J = 8.1 Hz), 7.41 (dd, 1H, J = 8.1, 5.1 Hz), 5.64 (s, 1H,

-CH)[3]. ¹³C NMR (CDCl₃, 125 MHz) δ: 149.9, 147.4, 135.4, 133.0, 124.4, 119.0 (C≡N), 61.1 ( -

Product Verification: Successful conversion to the ester is confirmed by the disappearance of the nitrile carbon (~119 ppm) and the appearance of an ester carbonyl carbon (~172 ppm) in the ¹³C NMR spectrum, alongside the characteristic ethyl group signals in the ¹H NMR.

References

- EP2327766A1 - Nitrilases - Google Patents. (n.d.).

- DeSantis, G., et al. (2002). 2002 American Chemical Society, J. Am. Chem. Soc., DeSantis ja0251120 Supporting Info Page 1 - Amazon S3.

- (12) United States Patent - Googleapis.com. (n.d.).

- (12) Patent Application Publication (10) Pub. No.: US 2003/0092734 A1 - Googleapis.com. (n.d.).

- Brenner, C. Catalysis in the nitrilase superfamily Charles Brenner.

- Exploring Nitrilase Sequence Space for Enantioselective Catalysis. (n.d.).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2327766A1 - Nitrilases - Google Patents [patents.google.com]

- 4. brennerlab.net [brennerlab.net]

- 5. rcn.montana.edu [rcn.montana.edu]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Zinc Salt Removal in Pyridyl Ester Reformatsky Syntheses

Welcome to the Technical Support Center. As drug development increasingly relies on nitrogen-rich heterocycles, synthesizing pyridyl esters via the Reformatsky reaction has become a staple methodology. However, the post-reaction workup presents a notorious challenge: removing stoichiometric zinc salts without destroying the product yield or causing intractable emulsions.

This guide provides causality-driven troubleshooting, quantitative comparisons, and validated protocols to ensure clean phase separations and high-purity isolation.

The Mechanistic Challenge: Why Standard Workups Fail

When working with pyridyl substrates, the pyridine ring acts as a strong Lewis base, readily chelating the Zn(II) ions generated during the reaction. This creates a dual-front chemical problem:

-

The Acidic Quench Failure (e.g., 1M HCl): The pyridine nitrogen has a pKa of ~5.2. At low pH, the target molecule becomes protonated, forming a water-soluble pyridinium salt that is dragged into the aqueous phase alongside the zinc.

-

The Neutral/Basic Quench Failure (e.g., Sat. NaHCO₃ or NH₄Cl): At pH 7–9, Zn(II) precipitates as a gelatinous zinc hydroxide (

) emulsion. This three-dimensional coordination polymer physically traps the organic product, making phase separation nearly impossible. Furthermore, zinc impurities that survive the workup can strongly coordinate to basic nitrogen heterocycles, causing severe false positives in downstream biological high-throughput screening assays[1].

Troubleshooting & FAQs

Q1: I quenched my reaction with saturated ammonium chloride (

Q2: Why is EDTA recommended over standard acid washes for pyridyl compounds?

A2: EDTA forms a highly stable, water-soluble hexadentate complex with Zn(II) with a thermodynamic stability constant (log

Q3: Is there a cheaper alternative to EDTA for large-scale syntheses? A3: Yes. Saturated Rochelle salt (potassium sodium tartrate) is a classical additive used to break metal-induced emulsions. It forms highly soluble tartrate complexes with zinc and lanthanides, making it highly effective for basic substrates without requiring strict pH monitoring[4].

Quantitative Comparison of Workup Strategies

The following table summarizes the efficacy of various quench methods when applied to pyridyl-containing Reformatsky products.

| Quench Method | Aqueous pH | Zinc Complex Formed | Phase Separation Time | Product Recovery |

| 1M HCl | < 1.0 | Soluble | < 5 min | < 10% (Lost to aq. phase) |

| Sat. | ~ 5.5 | Partial | > 2 hours (Emulsion) | 40–60% (Trapped) |

| Sat. | ~ 8.0 | Insoluble | Unresolvable Emulsion | < 20% (Trapped) |

| Sat. Rochelle Salt | ~ 7.5 | Soluble Zn-Tartrate | 30–60 min | > 85% |

| 0.5 M EDTA / | 8.5–9.0 | Soluble | < 5 min | > 95% |

Validated Experimental Protocols

Protocol A: The EDTA / Ammonium Hydroxide Quench (Gold Standard)

Causality Focus: EDTA must be fully deprotonated to act as a hexadentate ligand. Ammonium hydroxide ensures optimal pH for EDTA activation while keeping the target pyridine deprotonated and organic-soluble.

-

Preparation: Prepare a 0.5 M solution of EDTA disodium salt in deionized water. Add concentrated

dropwise until the solution reaches pH 8.5–9.0. -

Thermal Control: Cool the crude Reformatsky reaction mixture to 0 °C using an ice bath. (Causality: Quenching organozinc intermediates is highly exothermic; cooling prevents thermal degradation of the newly formed

-hydroxy ester). -

Quench: Slowly add the buffered EDTA solution to the reaction mixture (Use 1.5 equivalents of EDTA relative to the total zinc used in the reaction).

-

Maturation (Self-Validating Step): Remove the ice bath and stir vigorously at room temperature for 30 minutes. Validation: The initial cloudy, heterogeneous mixture will visibly transition into two sharply defined, transparent liquid layers as the thermodynamic exchange of Zn(II) from the pyridine ligand to the EDTA ligand completes.

-

Extraction: Transfer to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: The Rochelle Salt Method (Alternative for Scale-Up)

Causality Focus: Tartrate acts as a mild bidentate chelator that slowly breaks down zinc polymeric networks without the high cost of bulk EDTA.

-

Preparation: Prepare a saturated aqueous solution of potassium sodium tartrate (Rochelle salt).

-

Thermal Control: Cool the reaction mixture to 0 °C.

-

Quench: Add a volume of the saturated Rochelle salt solution equal to the volume of the crude reaction mixture.

-

Maturation (Self-Validating Step): Stir vigorously at room temperature for 1 to 2 hours. Validation: A thick white emulsion will initially form. Continue stirring until the emulsion completely breaks on its own, yielding a clear organic layer and a slightly viscous aqueous layer.

-

Extraction: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous

, and concentrate.

Workflow Visualization

Decision tree for zinc salt removal during the workup of pyridyl ester Reformatsky reactions.

References

1.[4] A Methylene Group on C-2 of 24,24-Difluoro-19-nor-1α,25-Dihydroxyvitamin D3 Markedly Increases Bone Calcium Mobilization in vivo. PMC - NIH.[Link] 2.[1] Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC - NIH.[Link] 3.[2] Impact of Lead Impurities in Zinc Dust on the Selective Reduction of a Dibromoimidazole Derivative. Organic Process Research & Development - ACS Publications.[Link] 4.[3] Chelating Extractants for Metals. MDPI.[Link]

Sources

- 1. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. A Methylene Group on C-2 of 24,24-Difluoro-19-nor-1α,25-Dihydroxyvitamin D3 Markedly Increases Bone Calcium Mobilization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Ethyl 2-Hydroxy-2-(pyridin-3-yl)acetate by Column Chromatography

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate via column chromatography. This document is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally similar compounds.

Introduction

Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a valuable building block in pharmaceutical synthesis. Its structure presents a unique purification challenge due to the presence of a basic pyridine ring, a polar hydroxyl group, and an ester functionality. These features can lead to strong interactions with the stationary phase, resulting in common chromatographic issues such as peak tailing, poor resolution, and on-column degradation. This guide offers practical solutions and explains the underlying chemical principles to empower you to optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying ethyl 2-hydroxy-2-(pyridin-3-yl)acetate on silica gel?

A1: The most prevalent issue is significant peak tailing.[1][2] This is primarily caused by the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3][4] This interaction leads to a secondary, non-ideal retention mechanism, causing the compound to elute slowly and asymmetrically from the column.[2]

Q2: How can I prevent peak tailing during column chromatography?

A2: To minimize peak tailing, the interaction between the basic pyridine moiety and the acidic silica surface must be mitigated. This can be achieved by:

-

Adding a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine into the eluent is highly effective.[1][4][5] The modifier competes with your target compound for the active silanol sites, effectively masking them and allowing for a more uniform elution.[2]

-

Using an alternative stationary phase: If tailing persists, consider using a less acidic or deactivated stationary phase. Options include end-capped silica gel, alumina (basic or neutral), or polymer-based supports.[2][3]

Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. For ethyl 2-hydroxy-2-(pyridin-3-yl)acetate, the α-hydroxy ester moiety could be susceptible to decomposition. To investigate and prevent this:

-

Perform a 2D TLC analysis: Before running the column, spot your crude material on a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If a new spot appears that is not on the diagonal, it indicates on-plate (and likely on-column) degradation.[2]

-

Switch to a less acidic stationary phase: As mentioned in A2, using neutral alumina or a deactivated silica gel can prevent acid-catalyzed degradation.[2]

-

Minimize contact time: Use flash chromatography with slightly higher pressure to reduce the time the compound spends on the column.

Q4: I am observing low recovery of my product after chromatography. What are the potential reasons?

A4: Low recovery can be due to several factors:

-

Irreversible adsorption: The strong interaction with silanol groups can sometimes lead to irreversible binding of the compound to the silica gel. Using a basic modifier in the eluent can help to improve recovery.[4]

-

Co-elution with impurities: If your compound is not fully separated from impurities, the fractions containing pure product may be limited, leading to perceived low recovery. Optimizing the mobile phase polarity can improve separation.

-

On-column degradation: As discussed in Q3, degradation will naturally lead to a lower yield of the desired product.

Troubleshooting Guide

This section provides a more detailed, issue-specific approach to resolving common problems during the purification of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Issue 1: Significant Peak Tailing and Poor Resolution

-

Cause: Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2][3][4]

-

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Issue 2: Compound is Not Eluting from the Column

-

Cause: The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.[5]

-

Solutions:

-

Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the concentration of ethyl acetate in a hexane/ethyl acetate mixture).

-

Switch to a Stronger Eluent System: If increasing the polarity of the current system is ineffective, switch to a more polar solvent system, such as dichloromethane/methanol.

-

Ensure Basic Modifier is Present: If not already included, add 0.5-1% triethylamine to the more polar mobile phase to disrupt the strong interaction with the silica.

-

Issue 3: Co-elution of Impurities

-

Cause: The polarity difference between the target compound and the impurities is insufficient for separation under the current conditions.

-

Strategies for Improved Separation:

-

Optimize the Solvent Gradient: A shallow gradient, where the polarity is increased very slowly over the course of the separation, can often resolve closely eluting compounds.

-

Change Solvent Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent system that offers different intermolecular interactions. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity.[6]

-

Consider an Alternative Stationary Phase: Switching from silica gel to a different stationary phase like alumina or a bonded phase (e.g., diol) can provide a different separation mechanism and may resolve the co-eluting impurities.

-

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol outlines a standard procedure for the purification of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate using silica gel with a triethylamine-modified mobile phase.

1. Materials:

-

Crude ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

-

Silica gel (60-120 mesh)[7]

-

Hexane (technical grade, distilled)[8]

-

Ethyl acetate (technical grade, distilled)[8]

-

Triethylamine (TEA)

-

Glass chromatography column

-

Collection tubes

-

TLC plates, chamber, and UV lamp

2. Mobile Phase Preparation:

-

Prepare a stock solution of 0.5% TEA in ethyl acetate.

-

Prepare a series of eluents with increasing polarity by mixing hexane and the 0.5% TEA/ethyl acetate stock solution. A typical gradient might start at 10% ethyl acetate (+TEA) in hexane and gradually increase.

3. Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate with 0.5% TEA).

-

Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.[9] Add a thin layer of sand on top of the silica bed.[9]

4. Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

-

Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a free-flowing powder using a rotary evaporator.

-

Carefully add the dried sample-silica mixture to the top of the column.[7]

5. Elution and Fraction Collection:

-

Begin eluting with the initial low-polarity mobile phase.

-

Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

-

Collect fractions and monitor their composition using TLC.

6. Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl 2-hydroxy-2-(pyridin-3-yl)acetate.

Data Presentation: Example Elution Gradient

| Fraction Range | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Compound Eluting |

| 1-10 | 90 | 10 | 0.5 | Less polar impurities |

| 11-25 | 80 | 20 | 0.5 | Product |

| 26-40 | 70 | 30 | 0.5 | More polar impurities |

This is an illustrative example. The optimal gradient must be determined empirically based on TLC analysis of the crude mixture.

Logical Relationships in Purification Strategy

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Managing Gem-Diol Formation in 3-Pyridinecarboxaldehyde

Welcome to the Technical Support Center for 3-pyridinecarboxaldehyde (nicotinaldehyde) handling and optimization. This guide is designed for researchers, scientists, and drug development professionals experiencing stalled reactions, poor yields, or analytical discrepancies when utilizing this highly reactive heterocyclic building block.

Diagnostic FAQs & Troubleshooting

Q1: Why does 3-pyridinecarboxaldehyde spontaneously form a gem-diol (hydrate), and why does it stall my reactions? A1: The causality lies in the electronic environment of the molecule. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect. This significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon at the 3-position. When exposed to ambient moisture or aqueous solvents, water acts as a nucleophile, readily attacking this highly electrophilic center to form a stable geminal diol, as detailed in the[1]. This gem-diol acts as a thermodynamic sink, masking the reactive aldehyde and preventing it from participating in desired downstream reactions, such as [2] or reductive aminations.

Q2: How can I definitively diagnose gem-diol contamination in my starting material without false positives? A2: You must rely on anhydrous ¹H NMR. While LC-MS will show an M+18 peak (m/z 126.1), electrospray ionization (ESI) in aqueous mobile phases can artificially induce hydration, leading to false positives. Instead, dissolve your sample in strictly anhydrous CDCl₃. In the free aldehyde, you will observe a sharp singlet at ~10.1 ppm. If hydration has occurred, this peak diminishes, and a new methine singlet appears at ~5.8 ppm, corresponding to the CH(OH)₂ proton, a phenomenon extensively documented in studies on [3].

Q3: What is the most effective method to reverse gem-diol formation before setting up a reaction? A3: Azeotropic distillation is the gold standard. Because the hydration is an equilibrium process, removing water drives the reaction back toward the free aldehyde (Le Chatelier's principle). Toluene forms a minimum-boiling azeotrope with water. By repeatedly dissolving the hydrated aldehyde in anhydrous toluene and evaporating it under reduced pressure, the water is forcibly co-distilled out of the system.

Quantitative Spectroscopic Data

To accurately track the equilibrium state of your starting material, reference the following quantitative analytical markers derived from recent spectroscopic evaluations of [4]:

| Parameter | Free Aldehyde Form | Gem-Diol (Hydrate) Form |

| Molecular Weight | 107.11 g/mol | 125.13 g/mol |

| ¹H NMR (Diagnostic Peak) | ~10.1 ppm (s, 1H, CHO) | ~5.8 ppm (s, 1H, CH(OH)₂) |

| ¹³C NMR (Carbonyl/Methine) | ~190 ppm | ~90 ppm |

| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹), No C=O |

| LC-MS (ESI+, [M+H]⁺) | 108.1 m/z | 126.1 m/z (Artifactual or Real) |

| Reactivity (Nucleophilic Addition) | High | Negligible |

Troubleshooting Workflow

Diagnostic and resolution workflow for 3-pyridinecarboxaldehyde gem-diol hydration.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must complete the feedback loops described to guarantee the chemical state of your reagents.

Protocol 1: Azeotropic Dehydration and Storage (Self-Validating System)

Causality: Toluene and water form an azeotrope that boils at a lower temperature than either pure component. Evaporating this mixture physically removes the water, shifting the chemical equilibrium exclusively to the free aldehyde.

-

Dissolution: In a flame-dried round-bottom flask, dissolve 10 g of suspected hydrated 3-pyridinecarboxaldehyde in 50 mL of anhydrous toluene.

-

Azeotropic Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (approx. 40-45 °C water bath).

-

Iterative Purging: Repeat the dissolution (50 mL toluene) and evaporation process two additional times to ensure absolute removal of trace moisture.

-

Validation Loop (Critical): Do not rely on visual clarity. Extract a 5 mg aliquot, dissolve in anhydrous CDCl₃, and acquire a ¹H NMR spectrum. The protocol is only validated when the methine peak at ~5.8 ppm is completely undetectable, and the aldehyde peak at ~10.1 ppm integrates perfectly to 1.0 relative to the pyridine ring protons.

-

Storage: Transfer the validated, dried oil to a Schlenk flask, purge with Argon, and store over activated 4Å molecular sieves at 4 °C.

Protocol 2: In-Situ Dehydration for Knoevenagel Condensations

Causality: Even if the starting material is dry, condensation reactions generate water as a byproduct. Because 3-pyridinecarboxaldehyde is highly electrophilic, this newly formed water will immediately hydrate unreacted starting material, stalling the reaction mid-way[2].

-

Apparatus Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser.

-

Reagent Loading: Add the rigorously dried 3-pyridinecarboxaldehyde (1.0 equiv), the active methylene compound (e.g., malonic acid, 1.2 equiv), and a catalytic amount of piperidine (0.1 equiv) into toluene.

-

Reflux & Shift: Heat the mixture to a vigorous reflux (approx. 110 °C).

-

Continuous Validation: Monitor the Dean-Stark trap. As the condensation proceeds, the byproduct water will azeotrope, condense, and phase-separate at the bottom of the trap. This continuous removal prevents the re-hydration of the starting material.

-